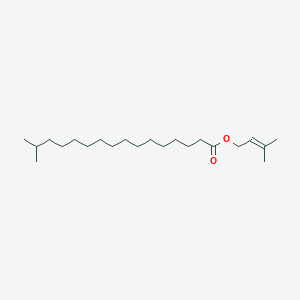
3-methylbut-2-enyl 15-methylhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methylbut-2-enyl 15-methylhexadecanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound is characterized by its unique structure, which includes a 3-methylbut-2-enyl group and a 15-methylhexadecanoate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-2-enyl 15-methylhexadecanoate typically involves the esterification reaction between 3-methylbut-2-enol and 15-methylhexadecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-methylbut-2-enyl 15-methylhexadecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ester into a carboxylic acid.
Reduction: This reaction can reduce the ester to an alcohol.
Substitution: This reaction can replace the ester group with another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: 15-methylhexadecanoic acid.
Reduction: 3-methylbut-2-enol.
Substitution: Depending on the nucleophile, products can include amides or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-methylbut-2-enyl 15-methylhexadecanoate is used as a model compound to study esterification and hydrolysis reactions. It is also used in the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential role in pheromone signaling. Esters are known to be involved in the communication between organisms, and this compound is no exception.
Medicine
In medicine, esters like this compound are explored for their potential use in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable candidates for controlled release formulations.
Industry
In the industry, this compound is used in the manufacture of fragrances and flavors. Its pleasant aroma makes it a valuable ingredient in perfumes and food additives.
Mécanisme D'action
The mechanism of action of 3-methylbut-2-enyl 15-methylhexadecanoate involves its interaction with specific molecular targets. In biological systems, esters can bind to receptor proteins, triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methylbut-2-enal: An enal with a similar structure but different functional groups.
3-methylbut-2-enoic acid: A carboxylic acid with a similar backbone.
3-methylbut-2-enyl formate: An ester with a different acid component.
Uniqueness
3-methylbut-2-enyl 15-methylhexadecanoate is unique due to its specific combination of functional groups and its long carbon chain. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
114046-17-2 |
|---|---|
Formule moléculaire |
C22H42O2 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 15-methylhexadecanoate |
InChI |
InChI=1S/C22H42O2/c1-20(2)16-14-12-10-8-6-5-7-9-11-13-15-17-22(23)24-19-18-21(3)4/h18,20H,5-17,19H2,1-4H3 |
Clé InChI |
KINNLZYDAIJBTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCC(=O)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




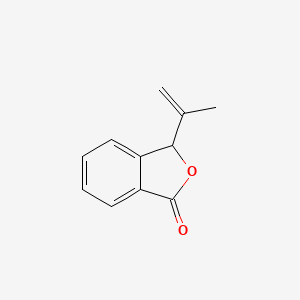
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
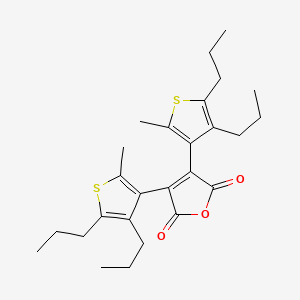


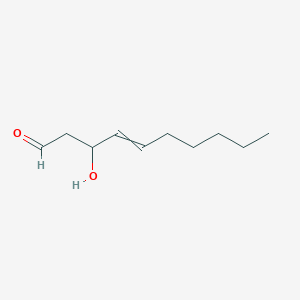
![4-[4-(2,5-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B14295899.png)
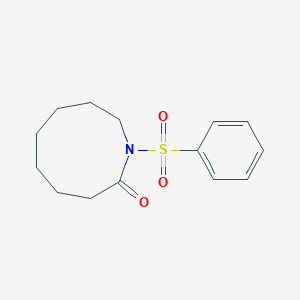
![Diphenyl [(Z)-phenyl(phenylimino)methyl]phosphonate](/img/structure/B14295906.png)
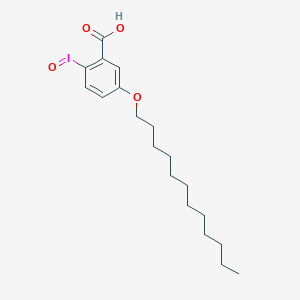
![[(2-Methoxyphenyl)(nitroso)amino]acetic acid](/img/structure/B14295923.png)

